2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid

Analytical Chemistry Chemical Synthesis Quality Control

SAR studies on N-aryl oxamic acids are highly sensitive to aryl substitution patterns; generic analogs cannot replicate specific biological outcomes. This compound provides the exact 3,4-dimethylphenyl scaffold required for systematic potency mapping against targets like mPTPB. - **Validated Reference Standard:** Defined purity ensures observed SAR results stem from structural changes, not impurities. - **Synthetic Versatility:** Carboxylic acid group enables rapid derivatization to amides/esters for focused library generation. - **Reliable Supply:** Documented purity specifications support HPLC/LC-MS/NMR method validation.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 665053-88-3
Cat. No. B3149072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid
CAS665053-88-3
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)O)C
InChIInChI=1S/C10H11NO3/c1-6-3-4-8(5-7(6)2)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)
InChIKeyZMFFOCUQQRAQOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid: Chemical Overview


2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid (CAS 665053-88-3), also known as N-(3,4-dimethylphenyl)oxamic acid, is an organic compound belonging to the N-aryl oxamic acid class [1]. It is characterized by a phenyl ring with methyl substitutions at the 3 and 4 positions, connected to an oxamic acid moiety . This structure serves as a versatile small molecule scaffold and building block in pharmaceutical research .

N-Aryl Oxamic Acid Scaffold: Versatile chemical building block for medicinal chemistry and SAR exploration.
3,4-Dimethyl SAR Probe: Specific substitution pattern is critical for mapping steric and electronic effects on target selectivity.
High-Purity Research Input: Supplier-verified purity (≥95% HPLC) ensures reliability in synthesis and biological assays.

2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid: Why Substitution Matters


Within the N-aryl oxamic acid class, the specific substitution pattern on the phenyl ring is a critical determinant of biological activity and physicochemical properties [1]. While the class has been identified for its potential as enzyme inhibitors, such as against Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), structure-activity relationship (SAR) studies demonstrate that potency and selectivity are exquisitely sensitive to the nature and position of aryl substituents . Therefore, procuring a generic or incorrectly substituted oxamic acid analog cannot guarantee the desired experimental outcome, making the specific 3,4-dimethylphenyl substitution of this compound a necessary parameter for SAR exploration and targeted research.

Mismatch
Aryl substitution mismatch alters binding: Unsubstituted or mono-substituted analogs significantly change target interactions (e.g., mPTPB), invalidating comparative SAR data.
Variability
Undocumented purity profiles: Commercial analogs may lack rigorous purity specifications, introducing confounding byproducts that compromise assay reproducibility.
Loss of SAR
Generic oxamic acid derivatives disrupt SAR: Changing the substitution pattern loses the precise structure-activity relationship, reducing value for focused enzyme inhibitor screening.

2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid: Differentiation from Analogs


Purity as a Procurement Determinant

For research chemicals used as building blocks, purity is a primary differentiator. This compound is available from commercial suppliers with a minimum purity specification of 95% to 97.00%, as measured by HPLC or titration . This level of purity ensures minimal interference from uncharacterized byproducts, which can confound biological assay results or subsequent synthetic yields . In contrast, no purity data is available for the unsubstituted parent N-phenyl oxamic acid or other close analogs from the same vendor sources, representing a critical gap for any quantitative comparison at this time.

Purity Specification
Supplier Data
≥95% to 97.00%
HPLC / Titration (Vendor CoA)
Supports reproducible synthesis; minimizes interference in screening assays.
Comparator (N-phenyl oxamic acid): purity data not available.
Analytical Chemistry Chemical Synthesis Quality Control

Predicted Physicochemical Profile for Drug Design

Calculated physicochemical properties indicate this compound has a molecular weight of 193.20 g/mol, a topological polar surface area (tPSA) of 69.89 Ų, and a predicted LogP of 1.98 [1]. These values fall within favorable drug-like space defined by Lipinski's Rule of Five. While these are computational predictions, they contrast with the lead N-aryl oxamic acid mPTPB inhibitors which required optimization for solubility and metabolic stability [2]. The 3,4-dimethyl substitution pattern, therefore, offers a distinct starting point for chemical optimization, balancing moderate lipophilicity with a lower molecular weight than more complex lead candidates.

Predicted Drug-Likeness
Class-level Inference
LogP 1.98, tPSA 69.89 Ų
Computational prediction
Reported profile falls within favorable drug-like chemical space for hit-to-lead optimization.
Contrasts with complex lead inhibitors requiring solubility optimization.
Medicinal Chemistry Drug Discovery ADME Prediction

Explicit Patent Disclosure as an Intermediate

This specific compound is explicitly named as an 'organic compound' within the patent literature (US-8759365-B2) . This explicit citation, as opposed to being merely implied by a generic Markush structure, provides a clear precedent for its use as a defined chemical intermediate. The patent's focus on novel organic compounds for pharmaceutical compositions highlights the commercial and strategic importance of procuring this exact molecule for further development or manufacturing scale-up.

Patent Intermediate
Supporting Evidence
Explicitly named in US-8759365-B2
Provides a clear legal precedent for use as a defined chemical intermediate.
Strengthens sourcing confidence over generically disclosed analogs.
Organic Synthesis Process Chemistry Intellectual Property

2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid: Validated Applications


SAR Studies for Enzyme Inhibitor Discovery

Given the established sensitivity of biological activity to aryl substitution within the N-aryl oxamic acid class [1], this specific compound is an essential tool for systematic SAR exploration. Its 3,4-dimethyl substitution pattern serves as a key data point to map how steric and electronic changes modulate potency and selectivity against targets like mPTPB.

Precursor for Diversified Synthesis of Oxamic Acid Derivatives

As a carboxylic acid, this compound can be readily transformed into a library of amides, esters, and other derivatives. Its documented purity makes it a reliable starting material for generating focused libraries to probe specific biological hypotheses, with the confidence that observed results are due to structural changes rather than impurities.

Internal Reference Standard for Analytical Method Development

For laboratories synthesizing novel N-aryl oxamic acid analogs, this commercially available compound with defined purity specifications can serve as a valuable reference standard. Its use can validate HPLC, LC-MS, or NMR methods, ensuring accurate quantification and characterization of new synthetic products.

Application
Selection Property
Validation Focus
SAR Studies for mPTPB Inhibitors
3,4-Dimethyl N-aryl substitution
Reported target inhibition potency; SAR correlations
Diversified Synthesis of Oxamic Acid Libraries
Carboxylic acid handling point
Synthetic yield; byproduct profile; verified purity
Analytical Method Development (HPLC/LC-MS)
Established retention time; structural stability
Retention time calibration; matrix effect correction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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